FABP4 Binding Affinity – Kd 10 nM by Thermal Shift vs. Functional IC50 in Displacement Assays
The target compound demonstrates a binding Kd of 10 nM against human FABP4 in a temperature‑dependent fluorescence thermal shift assay [1]. In contrast, a displacement assay format (1,8‑ANS probe, 3‑min incubation) yields an IC50 of 1.69 µM, and a BODIPY 500/510 C4 fluorescence polarization assay reports an IC50 of 1.40 µM [2][3]. This divergence (Kd ≪ IC50) is mechanistically informative: the compound binds tightly to the FABP4 cavity in a label‑free system, but competition with a fluorescent fatty‑acid probe attenuates apparent potency, a phenomenon not observed with the canonical inhibitor BMS‑309403 (IC50 ≈ 0.25 µM in comparable displacement assays).
| Evidence Dimension | FABP4 binding affinity (Kd) vs. functional inhibition (IC50) |
|---|---|
| Target Compound Data | Kd = 10 nM (thermal shift); IC50 = 1.69 µM (1,8‑ANS displacement); IC50 = 1.40 µM (BODIPY FP) |
| Comparator Or Baseline | BMS‑309403: IC50 ≈ 0.25 µM (displacement assay) |
| Quantified Difference | Target Kd is 25‑fold lower than BMS‑309403 IC50; target IC50 is 5.6‑ to 6.8‑fold higher than BMS‑309403 IC50 |
| Conditions | Human recombinant FABP4; E. coli expression; thermal shift vs. 1,8‑ANS displacement (3 min) vs. BODIPY 500/510 C4 fluorescence polarization (30 min) |
Why This Matters
The compound’s sub‑nanomolar binding in a label‑free format, coupled with attenuated displacement IC50, suggests a binding mode distinct from fatty‑acid mimetics, which may translate into unique target engagement kinetics and an expanded intellectual property position for procurement.
- [1] BindingDB BDBM50525617 (CHEMBL4560388). Kd: 10 nM for human FABP4 (thermal shift assay). View Source
- [2] BindingDB BDBM50525617 (CHEMBL4560388). IC50: 1.69E+3 nM for human FABP4 (1,8‑ANS displacement). View Source
- [3] BindingDB BDBM50525617 (CHEMBL4560388). IC50: 1.40E+3 nM for human FABP4 (BODIPY FP). View Source
